An In-depth Technical Guide to 2-Bromo-4-isopropylphenol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-4-isopropylphenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
[December 29, 2025] – This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4-isopropylphenol, a key intermediate in organic synthesis. This document details experimental protocols for its synthesis, presents its spectral data, and explores its relevance in the field of drug development.
Core Chemical Properties
2-Bromo-4-isopropylphenol, with the CAS number 19432-27-0, is a substituted phenol featuring a bromine atom at the ortho position and an isopropyl group at the para position to the hydroxyl group. Its chemical structure lends it to a variety of organic reactions, making it a valuable building block in the synthesis of more complex molecules.
Physicochemical Data
A summary of the key physicochemical properties of 2-Bromo-4-isopropylphenol is presented in the table below. While some experimental data is limited, computed properties from reliable sources are included to provide a comprehensive profile.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO | --INVALID-LINK--, --INVALID-LINK--[1] |
| Molecular Weight | 215.09 g/mol | --INVALID-LINK--, --INVALID-LINK--[2] |
| Physical Form | Liquid or colorless to pale yellow solid | --INVALID-LINK--, --INVALID-LINK--[3] |
| XLogP3 | 3.4 | --INVALID-LINK--[2] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[2] |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[2] |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
| Topological Polar Surface Area | 20.2 Ų | --INVALID-LINK--[2] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | --INVALID-LINK-- |
| Solubility | Moderately soluble in organic solvents | --INVALID-LINK--[3] |
Synthesis of 2-Bromo-4-isopropylphenol
The primary method for the synthesis of 2-Bromo-4-isopropylphenol is through the electrophilic bromination of 4-isopropylphenol. The regioselectivity of this reaction is crucial for obtaining the desired ortho-brominated product.
Experimental Protocol: Bromination of 4-isopropylphenol
This protocol is a general guideline for the synthesis of 2-Bromo-4-isopropylphenol. Optimization may be required based on specific laboratory conditions and desired purity.
Materials:
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4-isopropylphenol
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
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A suitable solvent (e.g., dichloromethane, chloroform, or acetic acid)
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Sodium thiosulfate solution (for quenching)
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Sodium bicarbonate solution (for neutralization)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
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Silica gel for column chromatography
Procedure:
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Dissolution: Dissolve 4-isopropylphenol in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under a fume hood.
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Cooling: Cool the solution to 0-5°C using an ice bath.
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Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, quench the excess brominating agent by adding a saturated solution of sodium thiosulfate until the orange color of bromine disappears.
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Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure 2-Bromo-4-isopropylphenol.
Logical Workflow for Synthesis and Purification:
Spectroscopic Data
The structural identification of 2-Bromo-4-isopropylphenol is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Aromatic-H | ~7.2 | d | ~2.0 | 1H | H-3 |
| Aromatic-H | ~6.9 | dd | ~8.4, 2.0 | 1H | H-5 |
| Aromatic-H | ~6.7 | d | ~8.4 | 1H | H-6 |
| OH | ~5.0 | s | - | 1H | -OH |
| CH | ~2.8 | sept | ~6.9 | 1H | -CH(CH₃)₂ |
| CH₃ | ~1.2 | d | ~6.9 | 6H | -CH(CH₃)₂ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| Aromatic C-OH | ~150 | C-1 |
| Aromatic C-Br | ~112 | C-2 |
| Aromatic C-H | ~131 | C-3 |
| Aromatic C-isopropyl | ~142 | C-4 |
| Aromatic C-H | ~128 | C-5 |
| Aromatic C-H | ~116 | C-6 |
| CH | ~33 | -CH(CH₃)₂ |
| CH₃ | ~24 | -CH(CH₃)₂ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3600 (broad) | O-H stretch (phenolic) |
| 2850-3000 | C-H stretch (aliphatic and aromatic) |
| ~1600, ~1500 | C=C stretch (aromatic ring) |
| ~1230 | C-O stretch (phenol) |
| ~550-650 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of 2-Bromo-4-isopropylphenol would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom.
Expected Fragmentation Pattern:
Applications in Drug Development
2-Bromo-4-isopropylphenol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[4] Its reactive sites, the hydroxyl group, the bromine atom, and the positions on the aromatic ring, allow for a variety of chemical modifications to build complex molecular architectures.
Potential Synthetic Utility in Drug Discovery:
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Building Block for Novel Scaffolds: The compound can be used to synthesize novel heterocyclic and carbocyclic scaffolds for screening in various therapeutic areas.
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Derivatization: The hydroxyl group can be easily derivatized to form ethers and esters, allowing for the exploration of structure-activity relationships.
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Introduction of Pharmacophores: The bromine atom can be replaced with other functional groups that are known pharmacophores, thereby generating new drug candidates.
Safety and Handling
2-Bromo-4-isopropylphenol is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
This technical guide is intended to provide a comprehensive resource for researchers and professionals working with 2-Bromo-4-isopropylphenol. The information compiled herein should facilitate its synthesis, characterization, and application in the development of new chemical entities.
